Ethyl pent-3-enimidate;hydrochloride

Description

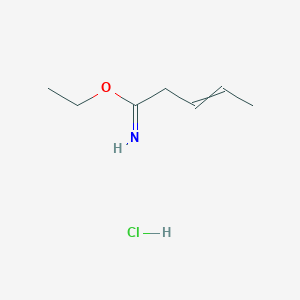

Ethyl pent-3-enimidate hydrochloride (CAS: Not explicitly provided in evidence, but structurally inferred) is an imidate ester hydrochloride characterized by a five-carbon chain with a double bond at the 3-position (pent-3-enimidate backbone) and an ethyl ester group. This compound is typically used in organic synthesis, particularly in amidination reactions for modifying proteins or peptides, where the imidate group reacts with primary amines to form amidines . Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems.

Properties

CAS No. |

142959-45-3 |

|---|---|

Molecular Formula |

C7H14ClNO |

Molecular Weight |

163.64 g/mol |

IUPAC Name |

ethyl pent-3-enimidate;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-3-5-6-7(8)9-4-2;/h3,5,8H,4,6H2,1-2H3;1H |

InChI Key |

PKYMZQDFUKUEDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC=CC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pent-3-enimidate;hydrochloride typically involves the reaction of ethyl pent-3-enoate with an appropriate amine under acidic conditions to form the imidate. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The general reaction scheme can be represented as follows:

C7H12O2+NH2R→C7H14ClN

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Ethyl pent-3-enimidate;hydrochloride undergoes various types of chemical reactions, including:

Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.

Addition: The double bond in the pent-3-enimidate moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Addition: Electrophiles such as halogens or hydrogen halides are used under mild conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and amine.

Substitution: Various substituted imidates depending on the nucleophile used.

Addition: Halogenated or hydrogenated products.

Scientific Research Applications

Organic Synthesis

Ethyl pent-3-enimidate hydrochloride serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Cycloaddition Reactions : It can participate in 1,3-dipolar cycloadditions with electron-deficient alkenes, leading to the formation of complex cyclic structures.

- Synthesis of Heterocycles : The compound can be used to synthesize heterocyclic compounds through reactions with electrophiles, which are crucial in drug discovery.

Medicinal Chemistry

The compound's derivatives have shown promise in medicinal chemistry:

- Antimicrobial Activity : Certain derivatives have been evaluated for their antibacterial properties, making them potential candidates for developing new antibiotics.

- Anti-cancer Properties : Research indicates that some imidate derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 1: Synthesis of Novel Antibiotics

A study explored the synthesis of novel antibiotics using ethyl pent-3-enimidate hydrochloride as a key intermediate. Researchers modified the compound to enhance its activity against resistant bacterial strains. The results indicated a significant increase in potency compared to traditional antibiotics, highlighting the compound's utility in addressing antibiotic resistance .

Case Study 2: Development of Anticancer Agents

In another investigation, derivatives of ethyl pent-3-enimidate hydrochloride were synthesized and tested for anticancer activity. The study focused on evaluating the cytotoxic effects on human cancer cell lines, revealing that certain modifications led to enhanced selectivity and reduced toxicity to normal cells .

Data Tables

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Cycloaddition reactions | Formation of complex cyclic structures |

| Medicinal Chemistry | Antimicrobial agents | Increased potency against resistant strains |

| Anticancer agents | Enhanced selectivity towards cancer cells |

Mechanism of Action

The mechanism of action of ethyl pent-3-enimidate;hydrochloride involves the reactivity of the imidate group. The imidate can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is exploited in various synthetic and modification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares ethyl pent-3-enimidate hydrochloride with structurally related imidate hydrochlorides, focusing on key attributes such as reactivity, solubility, and applications.

Structural and Reactivity Differences

- Ethyl Acetimidate Hydrochloride : The shorter acetimidate chain (C2) lacks the conjugation present in pent-3-enimidate, reducing its reactivity in electron-deficient systems. However, its simplicity makes it a preferred reagent for rapid amidination in peptide synthesis .

- Methyl Valerimidate Hydrochloride : The saturated C5 chain increases lipophilicity compared to ethyl pent-3-enimidate, making it suitable for lipid modifications. The methyl ester group further reduces polarity, limiting its use in aqueous systems .

- Aryl-Substituted Analogs : Compounds like ethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate hydrochloride exhibit steric hindrance from the aromatic group, which slows reaction kinetics but improves target specificity in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.